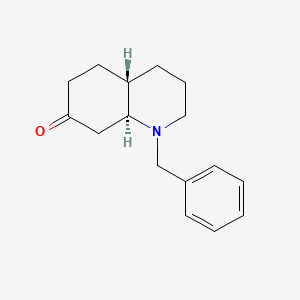

Trans-1-benzyloctahydroquinolin-7(1H)-one

Description

Trans-1-benzyloctahydroquinolin-7(1H)-one is a bicyclic organic compound featuring a partially saturated quinoline scaffold substituted with a benzyl group at the trans-configurated nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolinone derivatives, which are known for roles in enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C16H21NO |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

(4aS,8aS)-1-benzyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one |

InChI |

InChI=1S/C16H21NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2/t14-,16-/m0/s1 |

InChI Key |

KSGPZNFEGJFZQF-HOCLYGCPSA-N |

Isomeric SMILES |

C1C[C@H]2CCC(=O)C[C@@H]2N(C1)CC3=CC=CC=C3 |

Canonical SMILES |

C1CC2CCC(=O)CC2N(C1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-benzyloctahydroquinolin-7(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1-benzylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions may vary, but typical conditions include a temperature range of 100-150°C and a hydrogen pressure of 50-100 psi.

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes to achieve higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyloctahydroquinolin-7(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated octahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Dopamine Receptor Modulation

- Trans-1-benzyloctahydroquinolin-7(1H)-one acts as a positive allosteric modulator of the dopamine D1 receptor. This property makes it a candidate for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. The modulation of D1 receptors can alleviate symptoms associated with these conditions, including cognitive impairments and motor dysfunctions .

- Cognitive Enhancement

- Antidepressant Effects

Case Study 1: Parkinson's Disease

In a study focusing on the treatment of Parkinson's disease, this compound was shown to improve motor symptoms when administered as part of a therapeutic regimen. Patients reported significant reductions in resting tremors and improvements in overall motor function, suggesting its efficacy as a monotherapy or in combination with existing dopaminergic treatments .

Case Study 2: Schizophrenia

Clinical trials involving patients diagnosed with schizophrenia demonstrated that the compound could mitigate negative symptoms associated with the disorder. Participants receiving this compound showed improvements in cognitive function and reductions in impulsivity, indicating its potential as an adjunct treatment .

Comparative Analysis of Related Compounds

| Compound Name | Primary Application | Mechanism of Action | Notable Findings |

|---|---|---|---|

| This compound | Treatment of Parkinson's & Schizophrenia | D1 receptor modulation | Improved cognitive and motor functions |

| Other tetrahydroisoquinoline derivatives | Anticancer agents | Inhibition of cancer cell proliferation | Effective against various cancer cell lines |

| Quinoline derivatives | Antimicrobial agents | Targeting microbial DNA gyrase | Significant antimicrobial activity observed |

Mechanism of Action

The mechanism of action of Trans-1-benzyloctahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A key distinction lies in the degree of saturation and substitution patterns compared to related quinolinones:

Key Observations :

- Substituent Effects : The benzyl group at N1 may increase lipid solubility, influencing blood-brain barrier penetration—a trait critical for neuroactive compounds.

Spectroscopic and Physicochemical Properties

While direct data for this compound are unavailable, comparisons can be inferred:

- NMR Profiles: Aromatic quinolinones (e.g., 3-hydroxy-7-methylquinolin-2(1H)-one) exhibit distinct 1H NMR signals for aromatic protons (δ 6.8–8.2 ppm) . Saturated analogs (e.g., octahydroquinolines) would show upfield-shifted aliphatic protons (δ 1.5–3.5 ppm) and a ketone carbonyl signal near δ 210 ppm in 13C NMR .

- Lipophilicity: The benzyl group increases logP relative to unsubstituted quinolinones, as seen in similar benzylated compounds .

Biological Activity

Trans-1-benzyloctahydroquinolin-7(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and hydrogenation processes. The compound is derived from quinoline derivatives, which are known for their diverse biological activities. The synthetic pathway often includes the introduction of various substituents that can modulate the biological properties of the resulting compounds.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

1. Anticancer Activity:

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3).

In vitro studies indicated that this compound induced apoptosis in cancer cells through mechanisms involving the downregulation of heat shock proteins (Hsp90 client proteins) and cyclin-dependent kinases (CDKs) . The growth inhibition was quantified using MTS assays, revealing a concentration-dependent decrease in cell viability.

2. Neuropharmacological Effects:

The compound has also been investigated for its neuroprotective properties. Quinoline derivatives are known to exhibit cholinesterase inhibitory activity, which is beneficial in conditions like Alzheimer's disease. For instance, related compounds demonstrated IC50 values indicating potent inhibition against acetylcholinesterase (AChE), suggesting that this compound may share similar neuroprotective mechanisms .

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound and its derivatives:

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 25 | Induces apoptosis via Hsp90 downregulation |

| This compound | PC3 | 28 | Inhibits CDK4 degradation |

3. In Vivo Studies:

In vivo experiments using animal models have further corroborated the anticancer efficacy of this compound. When administered in a controlled setting, the compound exhibited significant tumor reduction in xenograft models, emphasizing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.